5-Methylisoquinolin-3-ol
CAS No.:
Cat. No.: VC16002265
Molecular Formula: C10H9NO
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO |
|---|---|
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | 5-methyl-2H-isoquinolin-3-one |
| Standard InChI | InChI=1S/C10H9NO/c1-7-3-2-4-8-6-11-10(12)5-9(7)8/h2-6H,1H3,(H,11,12) |
| Standard InChI Key | MPQZZTBNVJXJQM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC2=CNC(=O)C=C12 |
Introduction
Chemical Structure and Physicochemical Properties
Isoquinoline derivatives are characterized by a benzopyridine backbone, with substituents influencing electronic distribution, solubility, and reactivity. For 5-methylisoquinolin-3-ol, the methyl group at position 5 and hydroxyl group at position 3 introduce steric and electronic effects distinct from other isomers.
Molecular Geometry and Electronic Effects
The IUPAC name for this compound is 5-methylisoquinolin-3-ol, with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol (calculated from analogous structures). The hydroxyl group at position 3 participates in hydrogen bonding, enhancing solubility in polar solvents, while the methyl group at position 5 may sterically hinder electrophilic substitution at adjacent positions.
Table 1: Comparative Properties of Methylisoquinolin-3-ol Isomers
| Property | 1-Methylisoquinolin-3-ol | 4-Methylisoquinolin-3-ol | 5-Methylisoquinolin-3-ol* |
|---|---|---|---|
| Molecular Formula | C₁₀H₉NO | C₁₀H₉NO | C₁₀H₉NO |
| Molecular Weight (g/mol) | 159.18 | 159.18 | 159.18 |
| LogP | 1.80 | 1.80 | ~1.85 (predicted) |
| PSA (Ų) | 20.23 | 20.23 | 20.23 |
*Predicted values based on structural analogy.
Synthetic Methodologies
The synthesis of methyl-substituted isoquinolines typically involves cyclization strategies or modifications of preformed isoquinoline cores.
Cyclization Approaches
For 4-methylisoquinolin-3-ol, palladium-catalyzed coupling followed by cyclization under acidic conditions has been reported. Adapting this method, 5-methylisoquinolin-3-ol could hypothetically be synthesized via:
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Friedländer Synthesis: Condensation of 2-aminobenzaldehyde derivatives with methyl-substituted ketones.
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Bischler-Napieralski Reaction: Cyclodehydration of β-phenylethylamides using phosphoryl chloride, followed by oxidation.
Key Reaction Conditions:
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Catalysts: Pd(PPh₃)₄, CuI for cross-couplings.
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Solvents: Dichloromethane, toluene under inert atmospheres.
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Temperature: 80–120°C for cyclization steps.
Reactivity and Chemical Transformations
Methylisoquinolin-3-ol derivatives undergo characteristic reactions influenced by their substituents:
Oxidation and Reduction
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Oxidation: The hydroxyl group at position 3 can be oxidized to a ketone using CrO₃ or KMnO₄, yielding 3-oxo derivatives.
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Reduction: Hydrogenation over Pd/C reduces the aromatic ring, producing tetrahydroisoquinoline analogs.
Electrophilic Substitution
The methyl group at position 5 directs electrophiles to positions 6 and 8 due to its electron-donating effect. For example:
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Nitration: Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 6 or 8.
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Halogenation: Br₂ in acetic acid brominates the 6-position.
*Theoretical predictions based on structural analogs.
Future Research Directions
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Synthetic Optimization: Developing regioselective methods for 5-methyl substitution.
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Pharmacokinetic Profiling: Assessing bioavailability and metabolic stability in vitro.
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Targeted Biological Assays: Screening against cancer cell lines and opioid receptors.
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